6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid
Description
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid is a bicyclic heterocyclic compound featuring a fused thiazole and pyrimidine ring system. The acetic acid substituent at position 3 distinguishes it from other derivatives in this class.
Properties
IUPAC Name |
2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)4-6-5-13-8-9-2-1-3-10(6)8/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSNVBBTRGJKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive molecule in drug discovery.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Differences
Substituent Variations at Position 3
The acetic acid group in the target compound contrasts with substituents in analogs:
- The ethyl group may also sterically hinder interactions with biological targets .
- Aryl-substituted analogs (e.g., 3-(4-chlorophenyl) derivative, ): The chlorophenyl group increases lipophilicity and may enhance binding to hydrophobic enzyme pockets. However, this could reduce solubility and metabolic stability .
Core Heterocycle Modifications
- Thiadiazolo[3,2-a]pyrimidin-5-one derivatives (): Replacement of the thiazole ring with a thiadiazole introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The imino group at position 7 further differentiates reactivity .
Pharmacological Implications
- Target Compound : The acetic acid group may facilitate salt formation (e.g., sodium or potassium salts), enhancing oral bioavailability. Its polarity could limit blood-brain barrier penetration, making it suitable for peripheral targets .
- Ethyl Carboxylate Analogs : Lipophilicity supports CNS-targeting applications but may require prodrug strategies for solubility .
- Aryl-Substituted Derivatives : Chlorophenyl or fluorophenyl groups () improve binding to aromatic residues in enzymes (e.g., kinases) but increase metabolic oxidation risks .
Biological Activity
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂S |
| CAS Number | 343791-95-7 |
| Molecular Weight | 186.24 g/mol |
| IUPAC Name | This compound |
| Hazard Information | Irritant |
Antitumor Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit promising antitumor properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. In a study, analogues of thiazolo-pyrimidine compounds demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cells, indicating significant antiproliferative activity .
Anticonvulsant Activity
Compounds similar to 6,7-dihydro derivatives have been evaluated for anticonvulsant properties. A structure-activity relationship analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant efficacy. For example, compounds with electron-donating groups exhibited higher protective effects in seizure models .
Antimicrobial Properties
Thiazole derivatives have also been studied for their antimicrobial activities. Various thiazole-containing compounds have displayed effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
-
Antitumor Efficacy
- A series of thiazole-pyrimidine derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The most potent compound showed an IC50 value of 1.61 µg/mL against human breast cancer cells (MCF-7) .
- Another study highlighted a derivative with a methyl group at position 4 of the phenyl ring, which significantly enhanced its activity against tumor cells .
- Anticonvulsant Screening
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural features:
- Substituents on the Thiazole Ring : The presence of electron-donating groups increases activity.
- Pyrimidine Ring Modifications : Alterations in the pyrimidine structure can lead to significant changes in biological potency.
- Acetic Acid Group : Essential for solubility and interaction with biological targets.
Q & A
Q. What are the established synthetic routes for 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid and its derivatives?
Synthesis typically involves condensation reactions with chloroacetic acid under reflux conditions. For example, a mixture of heterocyclic precursors (e.g., thiazolo-pyrimidine derivatives), chloroacetic acid, and sodium acetate in glacial acetic acid/acetic anhydride is refluxed, followed by aldehyde addition to form the target compound. Crystallization from appropriate solvents (e.g., ethanol or DMF) yields purified derivatives .
Q. How can the structural integrity of synthesized derivatives be validated?
Key methods include:
Q. What in silico tools are recommended for preliminary pharmacokinetic profiling?
The SwissADME platform is widely used to predict lipophilicity (LogP), solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five). This helps prioritize derivatives for biological testing by comparing properties to reference drugs like celecoxib .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yields of thiazolo-pyrimidine derivatives?
- Reaction parameter screening : Vary solvent systems (e.g., aqueous-alcohol mixtures for salt formation) and reflux durations to balance reaction completion and side-product formation .
- Catalyst selection : Sodium acetate acts as both a base and catalyst in acetic acid media, but alternative bases (e.g., K2CO3) may improve selectivity for specific substituents .
Q. What computational strategies aid in designing novel derivatives with enhanced bioactivity?
- Quantum chemical calculations : Use reaction path search methods (e.g., density functional theory) to predict feasible reaction pathways and transition states.
- Machine learning : Train models on existing synthetic data to predict optimal reaction conditions or substituent combinations for target properties (e.g., solubility or binding affinity) .
Q. How should researchers address contradictions in biological activity data across structurally similar derivatives?
- Structure-activity relationship (SAR) analysis : Systematically compare substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) on activity.
- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., fixed cell lines or enzyme assays) to isolate variables like solubility or metabolic stability .
Q. What methodologies are effective for studying the biological mechanism of thiazolo-pyrimidine derivatives?
Q. How can inorganic/organic salt formation enhance the physicochemical properties of this compound?
- Ionization optimization : React the carboxylic acid moiety with inorganic bases (e.g., NaOH) or organic amines (e.g., piperazine) to improve aqueous solubility.
- Stability testing : Use accelerated stability studies (e.g., 40°C/75% RH) to assess salt hygroscopicity and degradation pathways .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
